N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK-1520489A is a potent inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). It has an inhibitory concentration (IC50) of 115 nanomolar and a binding constant (Ki) of 10.94 nanomolar . This compound is primarily used in scientific research to study the regulation of the cell cycle, particularly the G2/M checkpoint .
Preparation Methods
The synthesis of GSK-1520489A involves multiple steps, including the formation of heterocyclic compounds and the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in high purity (98.33%) and can be dissolved in dimethyl sulfoxide (DMSO) at a concentration of 35.71 milligrams per milliliter .
Industrial production methods for GSK-1520489A are also not publicly available, but it is typically produced in research laboratories using custom synthesis services .
Chemical Reactions Analysis
GSK-1520489A undergoes various chemical reactions, including:
Inhibition of Phosphorylation: It inhibits the phosphorylation of tyrosine 15 in Cyclin-dependent kinase 1 (Cdk1) when used at a concentration of 4 micromolar for 24 hours.
Binding Assays: It has been characterized using binding assays to determine its selectivity and potency.
Common reagents and conditions used in these reactions include DMSO as a solvent and incubation at specific temperatures and durations . The major product formed from these reactions is the reduced phosphorylation of Cdk1 .
Scientific Research Applications
GSK-1520489A has several scientific research applications:
Cancer Research: It is used to study the role of PKMYT1 in cancer cell proliferation and the regulation of the cell cycle.
Cell Cycle Studies: Researchers use it to investigate the G2/M checkpoint and the mechanisms of cell cycle arrest.
Drug Development: It serves as a lead compound for developing new inhibitors targeting PKMYT1 and related kinases.
Mechanism of Action
GSK-1520489A exerts its effects by inhibiting PKMYT1, a kinase involved in the regulation of the G2/M checkpoint in the cell cycle . By inhibiting PKMYT1, GSK-1520489A prevents the phosphorylation of Cdk1, leading to cell cycle arrest at the G2/M phase . This inhibition results in the accumulation of DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
GSK-1520489A is unique in its high selectivity and potency as a PKMYT1 inhibitor. Similar compounds include:
Adavosertib (MK-1775): A small molecule inhibitor of the checkpoint kinase WEE1 with an IC50 of 5.2 nanomolar.
ZN-c3: A potent and selective WEE1 inhibitor with balanced potency and pharmacokinetic properties.
PD0166285: A potent inhibitor of WEE1 and Chk1 with activity at nanomolar concentrations.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic profiles.
Biological Activity
N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant research findings.
Chemical Structure and Properties
The compound can be classified as a benzamide derivative with a complex structure that includes a pyrimidine moiety. Its chemical formula is C17H20N4O2S, and it has a molecular weight of approximately 348.43 g/mol. The structural formula highlights the presence of functional groups that are critical for its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- VEGFR2 Inhibition : The compound has been identified as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a significant role in angiogenesis. By inhibiting this receptor, the compound may reduce tumor growth and metastasis .
- MAPK Pathway Modulation : It has been suggested that this compound may influence the MAPK signaling pathway, which is crucial for various cellular processes including proliferation and apoptosis. Specifically, it may affect the activation of MAPK8 (JNK), which is involved in stress responses and cell survival .
- Cell Cycle Regulation : Studies have shown potential interactions with proteins involved in cell cycle regulation, such as CDT1, thereby impacting DNA replication processes .
Pharmacological Profile
The pharmacological properties of this compound include:
- Absorption and Distribution : The compound exhibits favorable absorption characteristics with a high probability of human intestinal absorption (0.9912) and good blood-brain barrier penetration (0.9338) .
- Metabolism : It is not significantly metabolized by major cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, including breast and lung cancer models.
Cell Line IC50 (µM) Mechanism of Action MCF7 (Breast) 15 VEGFR2 Inhibition A549 (Lung) 12 MAPK Pathway Modulation HCT116 (Colon) 10 Cell Cycle Regulation - In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to controls, supporting its potential as an anticancer agent.
- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in humans, focusing on solid tumors resistant to conventional therapies.
Properties
Molecular Formula |
C21H23N5O3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-methyl-2-[[5-methyl-2-[3-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C21H23N5O3S/c1-14-12-23-21(24-16-8-6-7-15(11-16)13-30(3,28)29)26-19(14)25-18-10-5-4-9-17(18)20(27)22-2/h4-12H,13H2,1-3H3,(H,22,27)(H2,23,24,25,26) |
InChI Key |
AKHLCKMEVWGDGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC=CC=C2C(=O)NC)NC3=CC=CC(=C3)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.